molecular formula C19H24N2O2 B11509096 2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol

2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol

Cat. No.: B11509096
M. Wt: 312.4 g/mol
InChI Key: TWEQYXOLTKMQBK-UHFFFAOYSA-N
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Description

2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL is a complex organic compound that features a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL typically involves multicomponent reactions. These reactions are advantageous as they improve atom economy, selectivity, and yield of the product. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and CDC strategies can be scaled up for industrial applications, ensuring efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL undergoes various types of chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents like H₂O₂ or TBHP.

    Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Can occur at different positions on the aromatic ring or the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄

    Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the tetrahydroisoquinoline moiety .

Scientific Research Applications

2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.

    Biology: Investigated for its potential neuroprotective and antineuroinflammatory properties.

    Medicine: Explored for its therapeutic potential against neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis.

Mechanism of Action

The mechanism of action of 2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to neuroprotective effects by inhibiting neuroinflammatory pathways and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

    6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline: Exhibits neuroprotective effects.

Uniqueness

2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications. The presence of the ethoxy group and the tetrahydroisoquinoline moiety contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-ethoxy-6-[(1,2,3,4-tetrahydroisoquinolin-1-ylmethylamino)methyl]phenol

InChI

InChI=1S/C19H24N2O2/c1-2-23-18-9-5-7-15(19(18)22)12-20-13-17-16-8-4-3-6-14(16)10-11-21-17/h3-9,17,20-22H,2,10-13H2,1H3

InChI Key

TWEQYXOLTKMQBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC2C3=CC=CC=C3CCN2

Origin of Product

United States

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